Regioisomeric Selection in GLS1 Inhibitor Pharmacophore Construction: 5-Chloropyridazin-3-yl vs. 6-Chloropyridazin-3-yl Congeners
Patent disclosures for 1,3,4-thiadiazole-based GLS1 inhibitors (WO2016166603A1) specifically enumerate 5-chloropyridazin-3-yl as one of only four permitted Q-group substituents (alongside 5-methylpyridazin-3-yl, 6-methylpyridazin-3-yl, and 6-fluoropyridazin-3-yl). The 6-chloropyridazin-3-yl regioisomer is conspicuously absent from this substitution list [1]. A representative compound from this series—(2S)-N-[5-[[(3R)-1-(5-chloropyridazin-3-yl)pyrrolidin-3-yl]amino]-1,3,4-thiadiazol-2-yl]-2-methoxy-2-phenyl-acetamide (US9938265, Example 12)—demonstrates an IC₅₀ of 35.3 nM against GLS1 in a glutamate oxidase/AmplexRed coupled assay, confirming that the 5-chloropyridazin-3-yl regioisomer supports potent GLS1 inhibition when integrated into the final bioactive scaffold [2].
| Evidence Dimension | Presence in permitted pharmacophore substitution set for GLS1 inhibitor patent claims |
|---|---|
| Target Compound Data | 5-chloropyridazin-3-yl explicitly listed as permitted Q-group substituent; downstream inhibitor IC₅₀ = 35.3 nM |
| Comparator Or Baseline | 6-chloropyridazin-3-yl: not listed among permitted Q-group substituents; no corresponding patent-exemplified inhibitor IC₅₀ data available |
| Quantified Difference | Qualitative inclusion/exclusion distinction; target regioisomer yields patent-exemplified GLS1 inhibitor with 35.3 nM IC₅₀ |
| Conditions | Patent WO2016166603A1 Q-group enumeration; IC₅₀ measured via glutamate oxidase/AmplexRed coupled GLS1 assay (BindingDB BDBM387025) |
Why This Matters
Procurement of the 5-chloro regioisomer specifically enables construction of the patent-validated GLS1 pharmacophore; substitution with the 6-chloro regioisomer falls outside the defined patent claims and lacks equivalent biological validation.
- [1] Wood, J. M. (Inventor). 1,3,4-Thiadiazole Compounds and Their Use in Treating Cancer. Patent WO2016166603A1, published 2016-10-20. See Q substituent enumeration. View Source
- [2] BindingDB BDBM387025. (2S)-N-[5-[[(3R)-1-(5-Chloropyridazin-3-yl)pyrrolidin-3-yl]amino]-1,3,4-thiadiazol-2-yl]-2-methoxy-2-phenyl-acetamide, US9938265 Example 12. IC₅₀ = 35.3 nM (GLS1 glutamate oxidase/AmplexRed assay). View Source
